1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

概要

説明

4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールは、その独特の構造と特性で知られる合成有機化合物です。2つのフェノール基とブテニリデンブリッジの存在を特徴とし、さまざまな化学反応や用途において汎用性の高い分子となっています。

2. 製法

合成経路と反応条件: 4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールの合成は、通常、4,4'-ジヒドロキシベンゾフェノンとプロピオフェノンの特定の条件下での反応によって行われます。反応は、水酸化ナトリウムなどの塩基とエタノールなどの溶媒の存在下で行われます。 混合物を還流温度に加熱し、結晶化によって生成物を単離する .

工業的生産方法: 工業規模では、この化合物の製造は同様の合成経路に従いますが、より高い収率と純度を得るために最適化された条件で行われます。 連続フローリアクターとカラムクロマトグラフィーなどの高度な精製技術を使用することで、4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールを効率的に製造することができます .

反応の種類:

一般的な試薬と条件:

酸化: クロム酸、過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化。

置換: 臭素、硝酸、硫酸。

主な生成物:

酸化: キノンおよび関連化合物。

還元: ヒドロキノン。

置換: 元の化合物のハロゲン化およびニトロ化誘導体。

4. 科学研究における用途

4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールは、科学研究において幅広い用途を有しています:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves the reaction of 4,4’-dihydroxybenzophenone with propiophenone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of 4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form quinones.

Reduction: Reduction of the compound can lead to the formation of hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Bromine, nitric acid, and sulfuric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated and nitrated derivatives of the original compound.

科学的研究の応用

Chemistry

- Precursor for Synthesis: The compound serves as a precursor in the synthesis of complex organic molecules and polymers. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create diverse chemical compounds and polymers. |

| Material Science | Contributes to the development of high-performance materials. |

Biology

- Estrogen Receptor Modulation: 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene has been studied for its interactions with estrogen receptors (ERs). It exhibits both agonistic and antagonistic properties depending on the cellular context, making it a candidate for hormone-related therapies .

| Biological Activity | Effect |

|---|---|

| Estrogenic Activity | Influences cell proliferation in MCF-7 breast cancer cells . |

| Antiproliferative | Demonstrated growth inhibition in hormone-dependent tumors . |

Medicine

- Therapeutic Potential: Research indicates potential therapeutic effects including anti-inflammatory and anticancer activities. In vitro studies have shown that it can inhibit the growth of hormone-dependent cancer cell lines such as MCF-7 .

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Investigated for its efficacy against breast cancer. |

| Anti-inflammatory | Explored for potential use in inflammatory diseases. |

Case Study 1: Estrogenic Activity

A study evaluated the estrogenic activity of various triphenylethylene derivatives, including this compound. Results indicated that this compound significantly increased estrogen response element (ERE) activity in MCF-7 cells, suggesting its role as an estrogen receptor modulator .

Case Study 2: Antiproliferative Effects

In animal models, the compound exhibited almost complete inhibition of growth in hormone-dependent MXT M3.2 mouse mammary tumors. This highlights its potential as an anticancer agent targeting estrogen-responsive tumors .

作用機序

4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールの作用機序には、さまざまな分子標的および経路との相互作用が関与します:

類似化合物:

4,4'-スルホニルジフェノール: ポリカーボネートプラスチックの製造に使用されていることが知られています.

ビスフェノールA: プラスチックや樹脂の製造に広く使用されています.

4,4'-(1-フェニルエチリデン)ビスフェノール: 高性能ポリマーの合成に使用されています.

独自性: 4-[1-(4-ヒドロキシフェニル)-2-フェニルブタ-1-エニル]フェノールは、その独特の構造により、さまざまな化学修飾と用途が可能になることで際立っています。 2つのフェノール基とブテニリデンブリッジは、他の類似化合物と比べて独特の反応性を示します .

類似化合物との比較

4,4’-Sulfonyldiphenol: Known for its use in the production of polycarbonate plastics.

Bisphenol A: Widely used in the manufacture of plastics and resins.

4,4’-(1-Phenylethylidene)biphenol: Utilized in the synthesis of high-performance polymers.

Uniqueness: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its dual phenolic groups and butenylidene bridge provide distinct reactivity compared to other similar compounds .

生物活性

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene, often referred to as a bisphenol derivative, has garnered attention in recent years due to its potential biological activities, particularly in relation to estrogenic effects and anti-cancer properties. This compound is structurally related to well-known endocrine disruptors and has implications in various biological systems, especially concerning cancer biology and cellular signaling pathways.

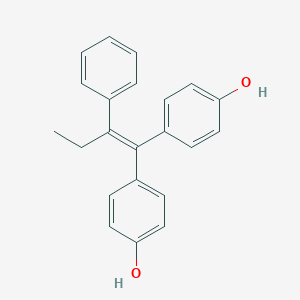

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two hydroxyphenyl groups attached to a phenylbutene backbone, which is crucial for its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. It acts as an agonist for estrogen receptors (ER), particularly ERα and ERβ, which are critical in regulating gene expression associated with reproductive functions and cancer development. The compound's binding affinity to these receptors has been compared with that of other bisphenols, revealing that it may have enhanced estrogenic potency.

Table 1: Comparison of Estrogenic Potency

| Compound | Estrogenic Activity (relative potency) |

|---|---|

| This compound | High |

| Bisphenol A (BPA) | Moderate |

| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene | Very High |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. This interaction can lead to:

- Cell Proliferation : Activation of ERs can stimulate cell growth in hormone-sensitive tissues, contributing to tumorigenesis.

- Apoptosis Regulation : The compound may influence apoptotic pathways by modulating key signaling proteins such as JNK and AMPKα. These pathways are involved in cellular stress responses and apoptosis induction.

Case Studies and Research Findings

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

Study on Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with this compound resulted in:

- Increased cell viability at low concentrations.

- Induction of apoptosis at higher concentrations, evidenced by elevated levels of cleaved caspases and PARP proteins.

Table 2: Effects on MCF-7 Cells

| Concentration (μM) | Cell Viability (%) | Apoptosis Markers (Caspase 3) |

|---|---|---|

| 0.5 | 85 | Low |

| 5 | 50 | Moderate |

| 10 | 20 | High |

特性

IUPAC Name |

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKSDMHGDYTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238452 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91221-46-4 | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene relate to its activity as an estrogen receptor modulator?

A1: this compound serves as a crucial building block for synthesizing (Z)-4-hydroxytamoxifen []. (Z)-4-hydroxytamoxifen itself is an active metabolite of tamoxifen, a well-known selective estrogen receptor modulator used in breast cancer treatment []. The presence of phenolic hydroxy groups in this compound is vital for its binding affinity to the estrogen receptor []. Modifications to these hydroxy groups, such as esterification or conversion to carbamates, ethers, or imidoesters, can significantly influence the compound's estrogen receptor affinity and antitumor properties [].

Q2: What is a practical application of the compound this compound in medicinal chemistry?

A2: this compound plays a critical role in a simplified and efficient synthesis of (Z)-4-hydroxytamoxifen []. This two-step synthesis utilizes a McMurry coupling reaction followed by selective crystallization, highlighting the compound's utility in producing this potent estrogen receptor modulator [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。